BET bromodomain inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BET bromodomain inhibitor 4 is a small molecule that targets the bromodomain and extraterminal domain family of proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound is particularly significant in cancer research due to its ability to disrupt the interaction between BET proteins and chromatin, thereby inhibiting the expression of oncogenes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BET bromodomain inhibitor 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final Coupling: The final product is obtained by coupling the modified core structure with specific side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
BET bromodomain inhibitor 4 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
BET bromodomain inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of bromodomains in gene regulation and chromatin remodeling.
Biology: Employed in cellular and molecular biology research to investigate the effects of BET protein inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors. It is also being studied for its anti-inflammatory and antiviral properties.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds.
作用机制
BET bromodomain inhibitor 4 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other target genes. The primary molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT. The inhibition of these proteins affects various signaling pathways involved in cell growth, survival, and differentiation.
相似化合物的比较
Similar Compounds
- BET bromodomain inhibitor 1
- BET bromodomain inhibitor 2
- BET bromodomain inhibitor 3
- BET bromodomain inhibitor 5
Uniqueness
BET bromodomain inhibitor 4 is unique due to its high selectivity and potency in targeting BET proteins. Unlike some other inhibitors, it has shown promising results in preclinical studies with minimal off-target effects. Additionally, this compound has demonstrated synergistic effects when used in combination with other therapeutic agents, making it a valuable candidate for combination therapy in cancer treatment.
属性
分子式 |
C27H31FN8O2 |
---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
2-[10-(3,5-dimethyltriazol-4-yl)-7-[(S)-(3-fluoropyridin-2-yl)-(oxan-4-yl)methyl]-3-methyl-3,4,7,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-5-yl]propan-2-ol |
InChI |
InChI=1S/C27H31FN8O2/c1-15-22(35(5)33-31-15)17-13-19-21(30-14-17)24-25(26(27(2,3)37)32-34(24)4)36(19)23(16-8-11-38-12-9-16)20-18(28)7-6-10-29-20/h6-7,10,13-14,16,23,37H,8-9,11-12H2,1-5H3/t23-/m0/s1 |
InChI 键 |
AOABNCJLYRKHNM-QHCPKHFHSA-N |
手性 SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=C(C=CC=N6)F)C(=NN4C)C(C)(C)O)N=C2 |
规范 SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=C(C=CC=N6)F)C(=NN4C)C(C)(C)O)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。